Cas no 4949-94-4 (Benzamide,N-[(methylphenylamino)thioxomethyl]-)

Benzamide,N-[(methylphenylamino)thioxomethyl]- structure
4949-94-4 structure
Product Name:Benzamide,N-[(methylphenylamino)thioxomethyl]-
CAS No:4949-94-4
MF:C15H14N2OS
MW:270.349462032318
CID:330581
PubChem ID:3036606
Update Time:2025-04-19

Benzamide,N-[(methylphenylamino)thioxomethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N-[(methylphenylamino)thioxomethyl]-
    • 1-methyl-1-phenyl-3-benzoylthiourea
    • N-[methyl(phenyl)carbamothioyl]benzamide
    • N'-benzoyl-N-methyl-N-phenylthiourea
    • DTXSID00197803
    • N-Benzoyl-N'-methyl-N'-phenyl thiourea
    • N-methylphenyl-N'-benzoylthiourea
    • MPBTU
    • 4949-94-4
    • CHEMBL4291089
    • Benzamide, N-((methylphenylamino)thioxomethyl)-
    • AB-601/30968037
    • AKOS003439172
    • Inchi: 1S/C15H14N2OS/c1-17(13-10-6-3-7-11-13)15(19)16-14(18)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18,19)
    • InChI Key: GAVQCLAJJBWOFG-UHFFFAOYSA-N
    • SMILES: S=C(NC(C1C=CC=CC=1)=O)N(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 270.082684
  • Monoisotopic Mass: 270.082684
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.244
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.669
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